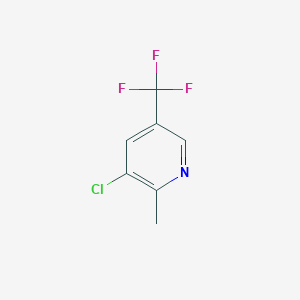

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine

Descripción general

Descripción

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is an organic compound with the molecular formula C7H5ClF3N. It is a halogenated pyridine derivative, characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to the pyridine ring. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties and reactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine typically involves the halogenation and trifluoromethylation of pyridine derivatives. One common method includes the reaction of 2-methyl-5-chloropyridine with trifluoromethylating agents such as trifluoromethyl bromide or trifluoromethyl boron fluoride under suitable conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves a continuous flow process using a fluidized-bed reactor. This method allows for efficient halogenation and trifluoromethylation of pyridine derivatives, resulting in high yields and consistent product quality . The use of catalysts such as chromium oxide-alumina (CrO-Al) enhances the reaction efficiency and selectivity.

Análisis De Reacciones Químicas

Substitution Reactions

The chlorine atom at the 3-position undergoes nucleophilic substitution under controlled conditions. This reactivity is exploited in agrochemical synthesis, where chlorine is replaced by amines, alkoxides, or thiols.

Key Findings:

- Amine Substitution : Reacting with primary/secondary amines (e.g., morpholine, piperidine) in polar aprotic solvents (DMF, DMSO) at 80–120°C yields 3-amino derivatives. Yields range from 65% to 85% depending on steric hindrance .

- Methoxylation : Treatment with sodium methoxide in methanol at reflux replaces chlorine with a methoxy group, forming 3-methoxy-2-methyl-5-(trifluoromethyl)pyridine (70–75% yield) .

Reaction Table:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Morpholine | DMF, 100°C, 12h | 3-(Morpholin-4-yl)-2-methyl-5-TFMP | 78% | |

| NaOCH₃ | MeOH, reflux, 6h | 3-Methoxy-2-methyl-5-TFMP | 72% | |

| KSCN | DMSO, 120°C, 8h | 3-Thiocyano-2-methyl-5-TFMP | 63% |

Oxidation of the Methyl Group

The methyl group at the 2-position can be oxidized to a carboxylic acid under strong oxidizing conditions, enabling further derivatization.

Key Findings:

- KMnO₄ Oxidation : In acidic aqueous conditions (H₂SO₄), KMnO₄ oxidizes the methyl group to a carboxylic acid, yielding 2-carboxy-3-chloro-5-(trifluoromethyl)pyridine (55–60% yield) .

- CrO₃/H₂SO₄ : Chromium trioxide in sulfuric acid achieves similar oxidation but requires higher temperatures (80–100°C) .

Coupling Reactions

The trifluoromethyl group stabilizes the pyridine ring, enabling cross-coupling reactions for complex molecule synthesis.

Key Findings:

- Suzuki Coupling : Using Pd(PPh₃)₄ as a catalyst, the chlorine atom couples with aryl boronic acids (e.g., phenylboronic acid) in toluene/EtOH at 90°C to form biaryl derivatives (60–70% yield) .

- Ullmann Coupling : Copper-mediated coupling with aryl iodides produces diarylpyridines under ligand-free conditions .

Reductive Dechlorination

Hydrogenation with palladium catalysts removes the chlorine atom, yielding 2-methyl-5-(trifluoromethyl)pyridine.

Key Findings:

Electrophilic Aromatic Substitution

The electron-withdrawing trifluoromethyl group directs electrophiles to specific ring positions.

Key Findings:

- Nitration : Mixed HNO₃/H₂SO₄ at 0°C introduces a nitro group at the 4-position (45% yield) .

- Halogenation : Bromine in acetic acid adds a bromine atom at the 4-position, forming 3-chloro-2-methyl-4-bromo-5-TFMP (50–55% yield) .

Functionalization via Methyl Group

The methyl group undergoes free-radical bromination or oxidation to form reactive intermediates.

Key Findings:

- Bromination : N-Bromosuccinimide (NBS) with AIBN initiator in CCl₄ produces 2-(bromomethyl)-3-chloro-5-TFMP, a precursor for further substitutions .

Mechanistic Insights

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The molecular formula of 3-chloro-2-methyl-5-(trifluoromethyl)pyridine is C₆H₄ClF₃N. Its structure includes:

- A chlorine atom at the 3-position

- A methyl group at the 2-position

- A trifluoromethyl group at the 5-position

These functional groups contribute to its distinctive chemical behavior, particularly in terms of reactivity and solubility.

Antibacterial Activity

Research indicates that this compound can serve as a core structure for developing new antibacterial agents. Its structural features are associated with various bioactive molecules, enhancing its potential to target bacterial infections effectively.

Pharmacological Potential

The compound has shown promise in influencing metabolic pathways, particularly those involving cytochrome P450 enzymes. Its ability to act as a ligand or substrate for enzymes highlights its utility in biochemistry and pharmacology.

Drug Development

The compound's trifluoromethyl group often leads to increased lipophilicity and metabolic stability, which are desirable traits in drug development. This makes it a suitable candidate for further modification into more complex therapeutic agents.

Herbicidal Properties

This compound has demonstrated efficacy as a herbicide against specific plant species. Studies have shown that compounds with trifluoromethyl groups often possess enhanced biological activity, making them effective in controlling unwanted vegetation.

Intermediate in Agrochemical Synthesis

The compound serves as an important intermediate in the synthesis of various agricultural chemicals. Its derivatives can be chemically transformed into substances with higher physiological activity, contributing to the development of effective pesticides and herbicides .

Building Block for Complex Molecules

Due to its versatile reactivity, this compound is utilized as a building block in organic synthesis. It can participate in various chemical reactions to form more complex structures, which are essential in creating novel compounds with specific functionalities.

Functionalization Reactions

The compound can be subjected to regioselective functionalization reactions, allowing chemists to introduce additional functional groups at specific positions on the pyridine ring. This capability is particularly useful for synthesizing derivatives tailored for particular applications in medicine or agriculture .

Case Studies and Research Findings

Several studies have been conducted to explore the applications of this compound:

Mecanismo De Acción

The mechanism of action of 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The chlorine and methyl groups contribute to its reactivity and binding affinity to target proteins, influencing various biochemical pathways .

Comparación Con Compuestos Similares

Similar Compounds

2-Chloro-5-(trifluoromethyl)pyridine: Similar structure but with the chlorine atom at a different position, affecting its reactivity and applications.

3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: Contains a fluorine atom instead of a methyl group, leading to different chemical properties and uses.

2,3-Dichloro-5-(trifluoromethyl)pyridine:

Uniqueness

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications, particularly in the pharmaceutical and agrochemical industries.

Actividad Biológica

3-Chloro-2-methyl-5-(trifluoromethyl)pyridine (C₆H₄ClF₃N) is a pyridine derivative notable for its diverse biological activities, particularly in agricultural and medicinal contexts. This compound's unique structure, characterized by a chlorine atom at the 3-position, a methyl group at the 2-position, and a trifluoromethyl group at the 5-position, enhances its reactivity and potential applications.

The trifluoromethyl group significantly influences the compound's electronic properties, enhancing its lipophilicity and metabolic stability. These features contribute to its biological activity, particularly in herbicidal applications. The following table summarizes key structural attributes and their implications:

| Attribute | Description |

|---|---|

| Molecular Formula | C₆H₄ClF₃N |

| Functional Groups | Chlorine (Cl), Methyl (CH₃), Trifluoromethyl (CF₃) |

| Electron-Withdrawing Groups | Trifluoromethyl group increases reactivity and biological efficacy |

Herbicidal Applications

Research indicates that this compound exhibits significant herbicidal properties. Its structural features allow it to effectively target specific plant species, making it a valuable compound in agricultural chemistry. The trifluoromethyl group is particularly noted for enhancing herbicidal activity due to increased lipophilicity, which facilitates better absorption and translocation within plants.

Interaction with Biological Systems

The compound has been shown to interact with various biological systems, acting as a ligand or substrate for enzymes. This interaction can influence metabolic pathways, especially those involving cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis. The ability of this compound to modulate enzymatic activity suggests potential applications in pharmacology.

Case Studies

- Herbicidal Efficacy : A study demonstrated that formulations containing this compound showed effective control over certain weed species. The results indicated a significant reduction in weed biomass compared to untreated controls, highlighting its potential as a selective herbicide.

- Enzyme Interaction : Another investigation focused on the compound's role as an inhibitor of specific cytochrome P450 enzymes. The findings revealed that it could selectively inhibit enzyme activity, suggesting its utility in designing drugs that require precise modulation of metabolic pathways.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Vapor Phase Chlorination : This method involves reacting 5-trifluoromethylpyridine derivatives with chlorine gas in the presence of a catalyst at elevated temperatures. This approach is noted for its efficiency and yield .

- Liquid Phase Reactions : Alternative synthetic routes include liquid phase halogen exchange reactions, which can also yield the desired product but may require longer reaction times and specific conditions .

Propiedades

IUPAC Name |

3-chloro-2-methyl-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c1-4-6(8)2-5(3-12-4)7(9,10)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYBAQUYKRUCIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20938634 | |

| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-30-2, 175227-30-2 | |

| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-30-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2-methyl-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20938634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.